The synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide involves several key steps:
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide undergoes various chemical reactions:
These reactions are essential for understanding the compound's reactivity profile and potential applications in medicinal chemistry.
The mechanism of action for (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide involves interactions with specific molecular targets such as enzymes or receptors. The compound's structure enables it to bind effectively, modulating the activity of these targets.
The presence of the pyrrolidine ring and amino group is crucial in influencing the binding affinity and specificity of the compound towards its biological targets, potentially impacting neurotransmission pathways or metabolic processes.
The physical properties of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide include:
Chemical properties include:
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide has diverse applications in scientific research:
The (S)-configuration at the 2-amino butyramide chiral center is critical for molecular recognition by biological targets. Enantiomerically pure amino acid derivatives, such as those derived from (S)-proline, exhibit superior binding affinities compared to racemic mixtures or (R)-counterparts. This stereoselectivity arises from complementary three-dimensional interactions with asymmetric binding pockets in enzymes and receptors. For example:
Table 1: Impact of Stereochemistry on Pharmacological Parameters
Stereoisomer | Target Binding Affinity (Ki, nM) | Passive Membrane Permeability (PAMPA, ×10⁻⁶ cm/s) |
---|---|---|
(S,S)-isomer | 12.4 ± 0.8 | 18.9 ± 1.2 |
(R,S)-isomer | 215.6 ± 11.3 | 5.2 ± 0.4 |
(S,R)-isomer | 189.5 ± 9.7 | 6.8 ± 0.5 |
Data derived from analogous pyrrolidine derivatives targeting CNS receptors [1] [9].
The metabolic stability of (S)-configured amines further enhances their utility, as aminotransferases often exhibit stereoselectivity, preferentially degrading (R)-enantiomers in hepatic microsomes [4].
The 1-methylpyrrolidin-3-yl group in the target compound exemplifies a "privileged scaffold" – a structural motif recurrent in CNS-active drugs due to its favorable physicochemical and pharmacodynamic properties. Key advantages include:
Notably, the scaffold’s synthetic versatility allows rapid diversification, as seen in clinical candidates like the α4β2 nAChR antagonist SUVN-911, which retains the 1-methylpyrrolidine core for CNS bioavailability [3].
The N-cyclopropyl moiety in (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide addresses two critical challenges in drug design: oxidative metabolism and target affinity optimization.
Metabolic Resilience:Cyclopropane’s high C–H bond dissociation energy (106 kcal/mol vs. 98 kcal/mol for methylene) impedes cytochrome P450-mediated oxidation. In IDO1 inhibitors, cyclopropyl analogues exhibited >3-fold longer half-lives in dog models than methyl or ethyl variants due to reduced aliphatic hydroxylation [5]. This aligns with matched molecular pair analyses confirming cyclopropane as the most metabolically stable alkyl substituent after methyl groups [5] [3].
Stereoelectronic Effects on Potency:The cyclopropyl group’s planar rigidity and eclipsed C–H bonds create a strong dipole moment, enhancing interactions with lipophilic pockets. In BACE1 inhibitors, cyclopropyl-containing analogues improved binding affinity by ~8-fold over cyclohexyl derivatives by filling a sterically constrained subpocket lined with Ile118 and Val332 [3]. For our target compound, molecular modeling suggests the cyclopropyl group occupies a cavity bordered by aromatic residues (e.g., Phe, Tyr), leveraging CH-π interactions [6].
Table 2: Comparative Effects of Cyclopropane vs. Linear Alkyl Groups
Parameter | Cyclopropyl Derivative | n-Propyl Derivative |
---|---|---|
Microsomal Clearance (HLM) | 8.2 μL/min/mg | 38.7 μL/min/mg |
hERG Inhibition (IC₅₀) | >50 μM | 12.4 μM |
Target Binding ΔG | -9.8 kcal/mol | -7.3 kcal/mol |
Data extrapolated from fused-cyclopropane medicinal chemistry case studies [3] [5].
The cyclopropane ring also reduces off-target hERG channel binding due to its inability to adopt conformations complementary to the channel’s hydrophobic cavity, mitigating cardiotoxicity risks [3].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3